5,5'-Diiodo-2,2'-bipyridine
Overview
Description
5,5’-Diiodo-2,2’-bipyridine is a chemical compound with the molecular formula C10H6I2N2 . It has an average mass of 407.977 Da and a monoisotopic mass of 407.862030 Da .
Molecular Structure Analysis
The molecular structure of 5,5’-Diiodo-2,2’-bipyridine consists of a bipyridine core with iodine atoms attached at the 5 and 5’ positions . Unfortunately, the search results do not provide more detailed information about the molecular structure.Physical and Chemical Properties Analysis
5,5’-Diiodo-2,2’-bipyridine has a molecular formula of C10H6I2N2 and a molecular weight of 407.98 . More detailed physical and chemical properties are not provided in the search results.Scientific Research Applications
Metal-Complexing Properties
5,5'-Diiodo-2,2'-bipyridine and its derivatives exhibit strong metal-complexing properties. These compounds are used in synthesizing metal complexes, which have applications in various fields including catalysis, biological systems, and artificial photosynthesis. For instance, studies have shown that 5,5'-disubstituted-2,2'-bipyridine ligands are effective in creating bimetallic and trimetallic architectures due to their capacity to sequentially complex with different metals. Such complexes have been studied for their potential applications in diverse areas such as catalysis and material science (Machado, Mangrich, & Lehn, 2003).
Coordination Polymers and MOFs
This compound derivatives play a significant role in the development of Metal-Organic Frameworks (MOFs) and coordination polymers. These frameworks have a broad range of applications, including gas storage, separation, and catalysis. For example, 2,2′-Bipyridine-5,5′-dicarboxylic acid derivatives have been utilized in the synthesis of MOFs for efficient H2S removal, showcasing the versatility and functional adaptability of these compounds in creating highly efficient materials for environmental applications (Nickerl et al., 2014).
Photophysical and Electrochemical Applications
The photophysical and electrochemical properties of this compound complexes are of great interest in the development of functional materials. These properties are particularly relevant in the fields of photovoltaics, organic light-emitting diodes (OLEDs), and biodiagnostics. Research in this area has led to the development of materials with potential applications in energy conversion and storage, highlighting the compound's contribution to sustainable energy technologies (D'Souza, Leigh, Papmeyer, & Woltering, 2012).
Biological and Medicinal Chemistry
This compound derivatives have shown potential in medicinal chemistry, particularly in the synthesis of compounds with biological activity. These derivatives have been used in creating cobalt(II) complexes that exhibit antibacterial activities and interact with DNA. Such studies open avenues for the development of new therapeutic agents and provide insights into the biological applications of these compounds (Kondori, Shahraki, Akbarzadeh‐T, & Aramesh-Boroujeni, 2020).
Safety and Hazards
While specific safety and hazard information for 5,5’-Diiodo-2,2’-bipyridine is not available in the search results, general safety measures for handling similar chemical compounds include wearing personal protective equipment, avoiding contact with skin, eyes, and clothing, avoiding dust formation, and using only under a chemical fume hood .
Properties
IUPAC Name |
5-iodo-2-(5-iodopyridin-2-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6I2N2/c11-7-1-3-9(13-5-7)10-4-2-8(12)6-14-10/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOJQHOYVLNUHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1I)C2=NC=C(C=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6I2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30701619 | |
Record name | 5,5'-Diiodo-2,2'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30701619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
209624-09-9 | |
Record name | 5,5'-Diiodo-2,2'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30701619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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